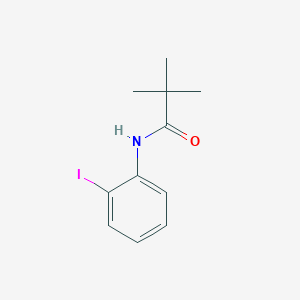
2-Iodo-pivaloylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-pivaloylaniline is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-pivaloylaniline typically involves the iodination of a precursor compound followed by amide formation. One common method involves the reaction of 2-iodoaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Iodo-pivaloylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while reduction reactions can produce amines or alcohols.
科学研究应用
2-Iodo-pivaloylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Iodo-pivaloylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the amide group can form hydrogen bonds with biological molecules, affecting the compound’s activity and function.
相似化合物的比较
Similar Compounds
- N-(2-bromophenyl)-2,2-dimethylpropanamide
- N-(2-chlorophenyl)-2,2-dimethylpropanamide
- N-(2-fluorophenyl)-2,2-dimethylpropanamide
Uniqueness
2-Iodo-pivaloylaniline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reaction pathways and interactions, making this compound particularly valuable in certain applications.
生物活性
2-Iodo-pivaloylaniline is a chemical compound characterized by its unique structure, which includes an iodine atom, a pivaloyl group, and an aniline moiety. Its molecular formula is C₁₁H₁₄INO. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure integrates halogen and acyl functionalities, which are often associated with biological activity.
Anticancer Activity
Some derivatives of aniline have shown promise in anticancer applications. The pivaloyl group in this compound may enhance its lipophilicity, potentially improving cellular uptake and efficacy against cancer cells. However, detailed studies specifically examining its anticancer properties are still required to establish a clear mechanism of action and therapeutic potential .
Case Studies and Research Findings
While comprehensive case studies focusing solely on this compound are sparse, related research on similar compounds can provide insights into its potential applications:
- Inhibition Studies : Compounds structurally related to this compound have been investigated for their ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, studies on inhibitors targeting the enoyl reductase (ENR) enzyme in Toxoplasma gondii have shown that modifications in structure can significantly impact potency against the pathogen .
- Antiparasitic Activity : Some derivatives have demonstrated activity against apicomplexan parasites, suggesting that similar mechanisms might be exploitable for this compound. The potential for this compound as a pro-drug form that enhances delivery into cells could be a significant area for future research .
Summary Table of Biological Activities
| Activity Type | Potential Impact | Notes |
|---|---|---|
| Antimicrobial | Possible effectiveness against bacteria and fungi | Based on structural similarities with known compounds |
| Anticancer | Potential for inhibiting cancer cell growth | Requires further investigation for specific activity |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | Related compounds show promise in antiparasitic activity |
属性
IUPAC Name |
N-(2-iodophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXYDNSSQLOPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













